molecular formula C20H13ClN2O B13396839 2-Biphenyl-4-yl-6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde

2-Biphenyl-4-yl-6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde

Cat. No.: B13396839
M. Wt: 332.8 g/mol
InChI Key: YFWRAADDPCQMPB-UHFFFAOYSA-N
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Description

2-Biphenyl-4-yl-6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family This compound is known for its unique structural features, which include a biphenyl group and a chloro substituent on the imidazo[1,2-a]pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Biphenyl-4-yl-6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde typically involves multi-step reactions. One common method is the Suzuki-Miyaura coupling reaction, which is used to form the biphenyl group. This reaction involves the coupling of a boronic acid derivative with a halogenated imidazo[1,2-a]pyridine under palladium catalysis . The reaction conditions are generally mild, and the reagents used are environmentally benign.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity. The scalability of the Suzuki-Miyaura reaction makes it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-Biphenyl-4-yl-6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The chloro substituent can be replaced by other nucleophiles through substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted imidazo[1,2-a]pyridine derivatives.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde
  • 6-Chloro-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde
  • 2-(4-Bromophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
  • 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde

Uniqueness

2-Biphenyl-4-yl-6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde stands out due to its biphenyl group, which imparts unique electronic and steric properties. This makes it a valuable compound for the development of new materials and potential drug candidates .

Properties

Molecular Formula

C20H13ClN2O

Molecular Weight

332.8 g/mol

IUPAC Name

6-chloro-2-(4-phenylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde

InChI

InChI=1S/C20H13ClN2O/c21-17-10-11-19-22-20(18(13-24)23(19)12-17)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-13H

InChI Key

YFWRAADDPCQMPB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=C(N4C=C(C=CC4=N3)Cl)C=O

Origin of Product

United States

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